molecular formula C21H28N4O3 B10996677 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B10996677
M. Wt: 384.5 g/mol
InChI Key: ZOKZDALEOPIFLX-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a spirocyclic core, a piperazine ring, and a phenyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[45]decane-2,4-dione typically involves a multistep processThe reaction conditions often include the use of organic solvents such as dichloromethane and methanol, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: The phenyl group and the piperazine ring can undergo substitution reactions to introduce different substituents, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[45]decane-2,4-dione is unique due to its specific combination of structural features, including the spirocyclic core, piperazine ring, and phenyl group

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H28N4O3/c1-22-20(28)25(19(27)21(22)10-6-3-7-11-21)16-18(26)24-14-12-23(13-15-24)17-8-4-2-5-9-17/h2,4-5,8-9H,3,6-7,10-16H2,1H3

InChI Key

ZOKZDALEOPIFLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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